Technical Monograph: tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate
Technical Monograph: tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate
A Strategic Chiral Scaffold for Medicinal Chemistry
Executive Summary
This technical guide analyzes tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate , a bifunctional heterocyclic building block critical in modern drug discovery. As a protected derivative of 1-(morpholin-2-yl)ethan-1-amine , this molecule serves as a "privileged scaffold" entry point, offering researchers precise control over stereochemistry and orthogonal reactivity. This guide details its physicochemical profile, synthetic utility, and handling protocols, designed for application scientists requiring high-fidelity integration into lead optimization campaigns.
Structural Analysis & Physicochemical Profile
The utility of this molecule stems from its dual-nitrogen architecture and stereochemical density. It contains two distinct nitrogen environments: a basic, nucleophilic secondary amine (morpholine ring) and a non-basic, acid-labile carbamate (Boc-protected exocyclic amine).
1.1 Stereochemical Complexity
The molecule possesses two chiral centers :
-
C2 of the Morpholine Ring: The attachment point of the ethyl linker.
-
C1 of the Ethyl Linker: The carbon bearing the carbamate nitrogen.
This configuration yields four distinct stereoisomers (two enantiomeric pairs of diastereomers). In high-potency drug development, separating these isomers is often non-negotiable due to differing binding affinities and metabolic profiles.
Table 1: Physicochemical Properties (Predicted)
| Property | Value / Description | Causality |
| Molecular Formula | Core stoichiometry. | |
| Molecular Weight | 230.31 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| LogP (Calc) | ~0.8 – 1.2 | Moderate lipophilicity; Boc group masks polarity. |
| pKa (Morpholine NH) | ~8.4 | Typical for secondary cyclic amines; protonatable at physiological pH. |
| pKa (Carbamate NH) | >15 | Non-basic due to carbonyl electron withdrawal. |
| H-Bond Donors | 2 (1 free NH, 1 carbamate NH) | Critical for receptor binding interactions. |
1.2 Stereoisomer Hierarchy Diagram
The following diagram illustrates the stereochemical relationships, guiding chiral resolution strategies.
Figure 1: Stereochemical breakdown showing the separation of diastereomers (via physical properties) followed by enantiomers (via chiral stationary phases).
Synthetic Routes & Production
The synthesis of this scaffold generally follows two primary retrosynthetic disconnections.
Route A: Reductive Amination (Convergent)
This is the preferred route for generating the racemic scaffold rapidly.
-
Precursor: 2-Acetylmorpholine (often N-protected with Benzyl).
-
Reagent: Ammonium acetate or a chiral amine equivalent.
-
Reduction: Sodium cyanoborohydride (
) or catalytic hydrogenation. -
Protection: Treatment with
.[1][2]
Route B: Amino Acid Reduction (Chiral Pool)
Used when specific stereochemistry is required from the start.
-
Start: Boc-Alanine (provides the ethyl stereocenter).
-
Coupling: Weinreb amide formation followed by reduction to the aldehyde.
-
Cyclization: Reaction with amino-ethanol equivalents to close the morpholine ring.
Reactivity & Orthogonal Protection
The core value of this molecule is its orthogonality . You can manipulate one nitrogen without affecting the other.
-
Morpholine Nitrogen (
): Unprotected. Reactive toward electrophiles (alkyl halides, acyl chlorides, isocyanates). -
Ethylamine Nitrogen (
): Protected by Boc.[1] Inert to basic/nucleophilic conditions. Labile to strong acids.
3.1 Reaction Workflow Diagram
Figure 2: Orthogonal reaction pathway. The green path represents the standard medicinal chemistry workflow: functionalize the ring first, then deprotect the tail.
Experimental Protocols
Protocol A: Selective N-Alkylation of the Morpholine Ring
Objective: Attach a pharmacophore to the morpholine nitrogen without disturbing the Boc group.
Reagents:
-
Scaffold (1.0 equiv)
-
Alkyl Halide / Aryl Halide (1.1 equiv)
-
Base:
(3.0 equiv) or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Methodology:
-
Dissolution: Dissolve the scaffold in anhydrous ACN (0.1 M concentration).
-
Base Addition: Add powdered
. Stir for 10 minutes at room temperature to ensure suspension. -
Electrophile Introduction: Add the alkyl halide dropwise.
-
Thermal Cycle: Heat to 60°C under
atmosphere. Monitor via LCMS.-
Checkpoint: The Boc group is stable up to ~120°C in non-acidic media.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.[3] Partition between EtOAc and Water.
-
Validation: NMR should show retention of the tert-butyl singlet (~1.45 ppm) and appearance of new alkyl signals.
Protocol B: Controlled Boc-Deprotection
Objective: Liberate the primary amine for further coupling (e.g., amide bond formation).
Reagents:
-
Substrate (N-alkylated intermediate)[4]
-
Acid: 4M HCl in Dioxane (preferred) or TFA/DCM (1:4 ratio)
-
Scavenger (Optional): Triethylsilane (if prone to cation trapping)
Methodology:
-
Cooling: Dissolve substrate in DCM or Dioxane. Cool to 0°C.
-
Acidolysis: Add acid solution dropwise.
-
Caution: Gas evolution (
and Isobutylene) will occur.[5] Ensure venting.
-
-
Kinetics: Allow to warm to room temperature. Stir for 1–3 hours.
-
Note: Morpholine derivatives can sometimes trap the tert-butyl cation; using HCl/Dioxane precipitates the product as the hydrochloride salt, driving the equilibrium forward and preventing side reactions.
-
-
Isolation:
-
For HCl: Filter the white precipitate directly. Wash with ether.
-
For TFA: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.
-
-
Storage: Store as the HCl salt. Free amines of this type are hygroscopic and absorb
from the air (carbamate formation).
Applications in Medicinal Chemistry
This scaffold is widely utilized in kinase inhibitor discovery (e.g., PI3K, mTOR pathways) due to the specific properties of the morpholine ring:
-
Metabolic Shielding: The ether oxygen in the morpholine ring lowers the basicity of the nitrogen (compared to piperidine), reducing lysosomal trapping and improving metabolic stability against CYP450 oxidation.
-
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.
-
Vector Positioning: The chiral ethyl linker allows the morpholine "head" to be positioned into a specific solvent-exposed pocket while the amine "tail" anchors into the active site (e.g., hinge binding region).
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Definitive guide on Boc chemistry and stability). Link
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. (Establishes morpholine as a privileged structure). Link
-
Wijtmans, R., et al. (2004). Synthesis of Morpholines: A Review. Synthesis, 2004(4), 641-662. (Comprehensive review of synthetic routes to substituted morpholines). Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Contextualizes the use of Boc-deprotection and amide couplings in drug discovery). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
